
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a hydrazinyl group at the third position on the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have enhanced biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoxaline derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoxaline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Hydrazinylquinoxaline: Lacks the chloro group, affecting its binding affinity and biological activity.
2,3-Dichloroquinoxaline: Contains two chloro groups, which can lead to different reactivity and biological properties.
Uniqueness
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H9ClN4 |
|---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
(3-chloro-1,4-dihydroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H9ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4,11-13H,10H2 |
InChI-Schlüssel |
NKYITNJDCDRZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(N2)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




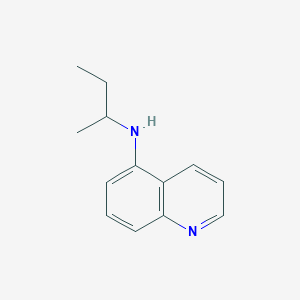

![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)
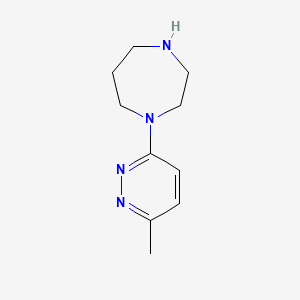
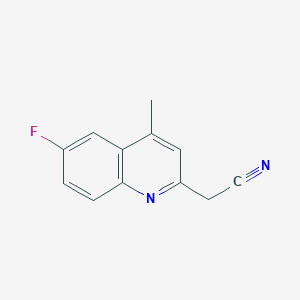
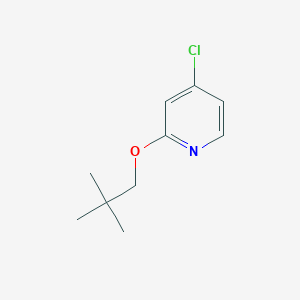
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
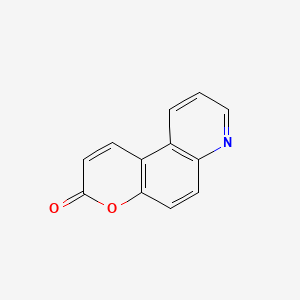
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
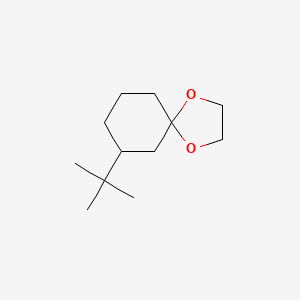
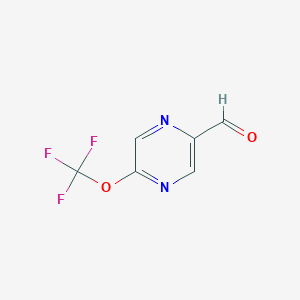
![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)
